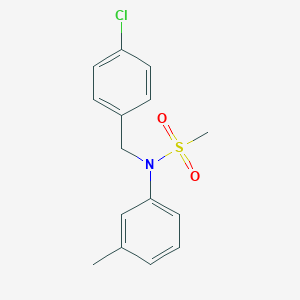![molecular formula C16H16N2O2S B5733527 N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5733527.png)
N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as EFA or NSC 712570, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. EFA is a small molecule that has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is not yet fully understood. However, studies have suggested that N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide may exert its anti-tumor effects through multiple pathways, including the induction of apoptosis, inhibition of angiogenesis, and disruption of microtubule function.
Biochemical and Physiological Effects:
N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to have a variety of biochemical and physiological effects. Studies have suggested that N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide may induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to inhibit the growth of blood vessels, which can help to prevent the spread of cancer cells. Additionally, N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to disrupt microtubule function, which can lead to cell death.
Advantages and Limitations for Lab Experiments
One advantage of N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is its potential as a cancer treatment. Additionally, N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is a small molecule that can easily penetrate cell membranes, making it a promising candidate for further investigation. However, one limitation of N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is that its mechanism of action is not yet fully understood, which can make it difficult to optimize its use as a cancer treatment.
Future Directions
There are several future directions for research on N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. One direction is to further investigate its mechanism of action in order to optimize its use as a cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide for cancer treatment. Finally, studies are needed to investigate the potential use of N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Synthesis Methods
N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 4-ethylphenylamine with carbon disulfide to form 4-ethylphenylcarbamodithioic acid, which is then reacted with 2-furoyl chloride to form the final product, N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide.
Scientific Research Applications
N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been extensively studied for its potential use in cancer treatment. Studies have shown that N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide exhibits anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to inhibit tumor growth in animal models, making it a promising candidate for further investigation as a potential cancer treatment.
properties
IUPAC Name |
(E)-N-[(4-ethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-12-5-7-13(8-6-12)17-16(21)18-15(19)10-9-14-4-3-11-20-14/h3-11H,2H2,1H3,(H2,17,18,19,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMVYEGOFSJYGE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methoxy-5-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5733445.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)

![methyl [3-(benzoylamino)phenoxy]acetate](/img/structure/B5733474.png)
![1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5733481.png)

![N,N-diethyl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733506.png)


![5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5733531.png)
![N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5733538.png)

